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Abstract
3-Anilino-3-oxopropanoic acid, also known as N-phenylmalonamic acid, is a fascinating

molecule at the intersection of synthetic chemistry and potential biological activity. As a

derivative of malonic acid, it possesses a flexible backbone and functional groups that allow for

a variety of intermolecular interactions. This guide provides a comprehensive analysis of its

structural characteristics, conformational possibilities, and key experimental data. While direct

crystallographic data for this specific molecule is not readily available in public databases, this

paper compiles information from analogous structures and computational predictions to offer a

detailed overview for researchers in medicinal chemistry and materials science.

Structural Analysis
The fundamental structure of 3-anilino-3-oxopropanoic acid consists of a central propanoic

acid chain with an aniline group attached to the C3 carbon via an amide linkage. This

arrangement gives rise to several key structural features:

Amide Bond: The amide linkage (–CO–NH–) is planar due to resonance, which restricts

rotation around the C-N bond. This planarity is a critical factor in determining the overall
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conformation of the molecule.

Carboxylic Acid Group: The terminal carboxylic acid group (–COOH) is a key site for

hydrogen bonding, both as a donor (O-H) and an acceptor (C=O).

Aromatic Ring: The phenyl group introduces a rigid, planar hydrophobic region into the

molecule.

Methylene Bridge: The flexible –CH2– group between the amide and carboxylic acid

functionalities allows for considerable conformational freedom.

Based on analyses of similar structures, the key bond lengths and angles can be estimated.

Table 1: Predicted Structural Parameters
Parameter Predicted Value Basis for Prediction

C-N (Amide) Bond Length ~1.33 Å Typical peptide bond length

C=O (Amide) Bond Length ~1.24 Å
Standard double bond

character

C-C (Backbone) Bond Length ~1.52 Å Standard sp3-sp3 carbon bond

N-H Bond Length ~1.01 Å Standard N-H bond length

O-H (Carboxyl) Bond Length ~0.97 Å
Standard O-H bond in

carboxylic acids

C-N-C Bond Angle ~120° Planarity of the amide group

O=C-N Bond Angle ~122° Planarity of the amide group

C-C-C Bond Angle ~109.5°
Tetrahedral geometry of the

sp3 carbon

Conformational Analysis
The overall shape of 3-anilino-3-oxopropanoic acid is primarily determined by the torsion

angles around the single bonds in its backbone. The most significant of these are the rotations

around the C2-C3 bond and the C-N bond of the amide.
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Due to the planarity of the amide group, two main conformations are possible: cis and trans,

referring to the relative orientation of the phenyl group and the propanoic acid backbone. The

trans conformation is generally more stable due to reduced steric hindrance.

Further conformational flexibility arises from the rotation around the C2-C3 bond. This can lead

to various staggered and eclipsed conformations, with the staggered conformations being

energetically favored. Intramolecular hydrogen bonding between the amide N-H and the

carboxylic acid carbonyl oxygen can also play a role in stabilizing certain conformations.

A logical workflow for conformational analysis is depicted below:
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Conformational Analysis Workflow

Initial Structure Generation

Molecular Mechanics Energy Minimization

Conformational Search (e.g., Monte Carlo)

Clustering of Conformers

Quantum Mechanical Optimization of Low-Energy Conformers

Analysis of Torsion Angles and Intramolecular Interactions

Final Conformational Ensemble
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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